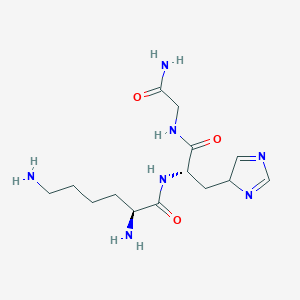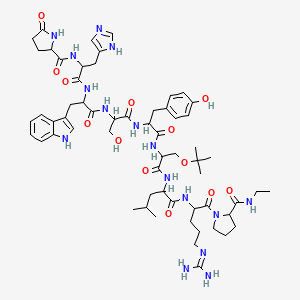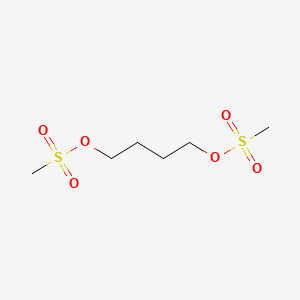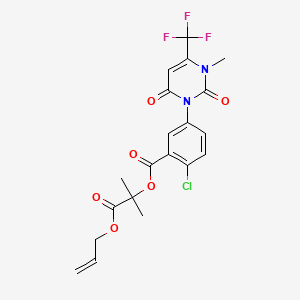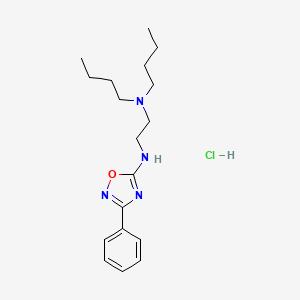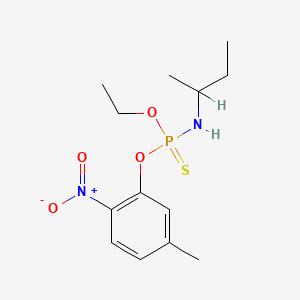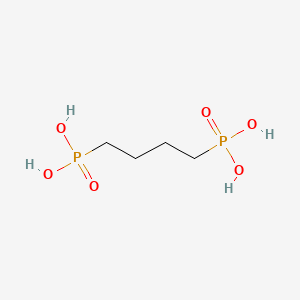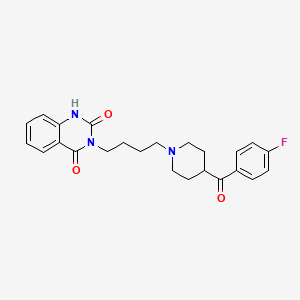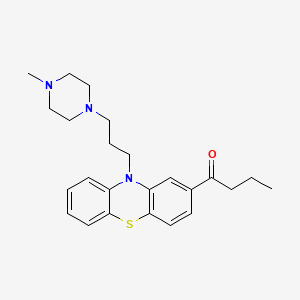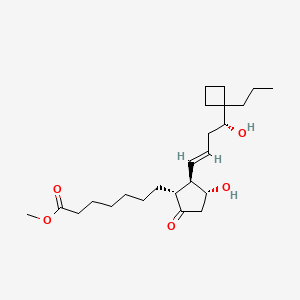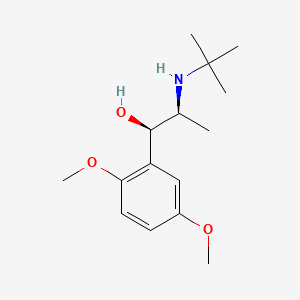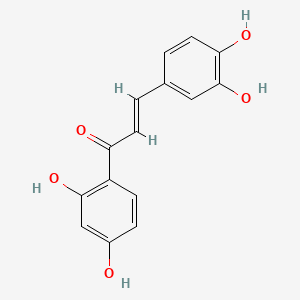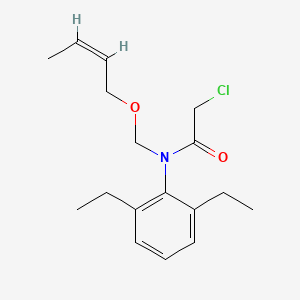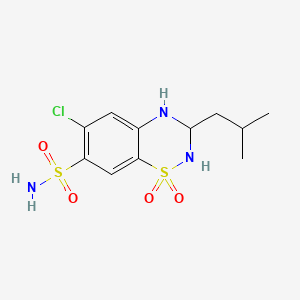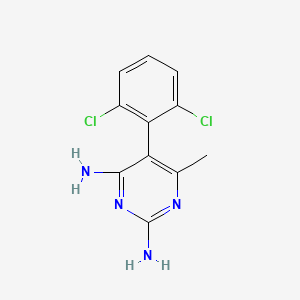
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BW-227C89 is a bio-active chemical.
Applications De Recherche Scientifique
Structural and Molecular Analysis
- Antimalarial Properties : The compound's properties, particularly its antimalarial efficacy, have been explored through structural, bonding, and spectral analysis. Such studies are crucial for understanding how the drug interacts with the target enzyme in malaria treatment (Sherlin et al., 2018).
Synthesis and Applications in Medicine
- Antimalarial Agent Synthesis : Investigations into the synthesis of pyrimidinediamine derivatives have been conducted to evaluate their potential as antimalarial agents, though with mixed results regarding efficacy (Hung & Werbel, 1984).
- Antiviral Activity : Certain derivatives have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
- Antitumor Activity : Synthesized derivatives have demonstrated potent inhibitory effects on mammalian dihydrofolate reductase, indicating potential applications in cancer therapy (Grivsky et al., 1980).
Molecular and Crystal Structure Studies
- Molecular and Crystal Structures : Detailed analysis of the molecular and crystal structures of pyrimidinediamine derivatives provides insights into their pharmacological properties and potential medical applications (Palmer et al., 2009).
Chemical Properties and Synthesis Techniques
- Chemical Synthesis Research : Studies focus on synthesizing and characterizing pyrimidinediamine derivatives for potential use in medical applications (Liu Guo-ji, 2009).
Biological Effects and Interactions
- Effects on Cellular Processes : The impact of derivatives on cellular processes like DNA and nucleic acid metabolism has been explored, providing insights into their biological interactions and potential side effects (Stearns et al., 1962).
Novel Compound Synthesis and Evaluation
- Synthesis of Novel Derivatives : Research includes synthesizing new derivatives and evaluating their biological activities, such as antibacterial properties (Fan et al., 2020).
Antibacterial and Antiviral Applications
- Antibacterial and Antiviral Potential : The synthesis and characterization of derivatives have been linked to potential antibacterial and antiviral applications (Idemudia & Ajibade, 2010).
Propriétés
Numéro CAS |
130801-57-9 |
|---|---|
Nom du produit |
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl- |
Formule moléculaire |
C11H10Cl2N4 |
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
5-(2,6-dichlorophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl2N4/c1-5-8(10(14)17-11(15)16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H4,14,15,16,17) |
Clé InChI |
UHMRFXPWJFEXTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BW-227C89; BW 227C89; BW227C89; GW-273227; UNII-8184A0A55F. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



